Dimethyl 2-phenylfuran-3,4-dicarboxylate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
37674-31-0 |
|---|---|
Molecular Formula |
C14H12O5 |
Molecular Weight |
260.24 g/mol |
IUPAC Name |
dimethyl 2-phenylfuran-3,4-dicarboxylate |
InChI |
InChI=1S/C14H12O5/c1-17-13(15)10-8-19-12(11(10)14(16)18-2)9-6-4-3-5-7-9/h3-8H,1-2H3 |
InChI Key |
ACVHAAUNMXZWEW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=COC(=C1C(=O)OC)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for Dimethyl 2 Phenylfuran 3,4 Dicarboxylate
Regiospecific Approaches to Furan-3,4-dicarboxylates
The controlled placement of substituents on the furan (B31954) ring is a critical aspect of their synthesis. Regiospecific methods ensure the desired isomer is formed, which is crucial for applications where specific structural features are required.
Sulfur Ylide-Mediated Annulation Reactions
A prominent and effective method for the synthesis of dialkyl furan-3,4-dicarboxylates involves the use of sulfur ylides. rsc.orgresearchgate.net These reactions offer a direct and straightforward pathway to polysubstituted furans from readily available starting materials. rsc.orgnih.gov Sulfur ylides are zwitterionic compounds with a carbanion adjacent to a positively charged sulfur atom, making them versatile reagents in organic synthesis. baranlab.org
A powerful strategy for constructing the furan-3,4-dicarboxylate core is a tandem reaction sequence initiated by the Michael addition of a dimethylsulfonium acylmethylide to a dialkyl acetylenedicarboxylate (B1228247). rsc.org This initial step generates a zwitterionic intermediate. rsc.org
This intermediate then undergoes an intramolecular nucleophilic addition of the enolate to the carbonyl group of the acyl moiety, forming another zwitterionic intermediate. rsc.org A subsequent 4π ring-opening event leads to the formation of an enolate intermediate. rsc.org This is followed by an intramolecular Michael addition and subsequent elimination of dimethyl sulfide (B99878) to yield the final furan-3,4-dicarboxylate product. rsc.org This cascade reaction provides a direct route to these valuable compounds. rsc.orgresearchgate.net
The proposed mechanism, which involves an intramolecular nucleophilic addition followed by a 4π ring-opening, is considered a more plausible pathway than a previously suggested benzoyl group shift and tautomerization. rsc.org
The efficiency of the sulfur ylide-mediated annulation can be influenced by various reaction parameters. Optimization studies have been conducted to maximize the yields of the desired furan products. For instance, in the synthesis of related cyclopentanoids via a formal [4+1]-annulation involving sulfur ylides, the choice of solvent and the use of additives like MgI2 were found to be critical for the rearrangement of an intermediate vinylcyclopropane (B126155) to the final product. bohrium.com While not directly for the title compound, this highlights the importance of optimizing conditions such as solvent and additives in ylide-mediated reactions. In some cases, reactions are performed under neutral conditions, which is advantageous for base-sensitive substrates. bristol.ac.uk The optimization of a visible-light-promoted [4+2] annulation of vinyl sulfoxonium ylides identified ethanol (B145695) as a suitable solvent, and notably, the reaction proceeded without the need for an external photocatalyst. nih.gov For a silver-catalyzed [3+2] annulation, a solvent screen showed THF to be superior to toluene, MeCN, DCE, and DCM, and adjusting the reactant ratio and catalyst loading significantly improved the yield. acs.org
The sulfur ylide-mediated synthesis has been shown to be tolerant of a wide range of functional groups on the aryl group of the sulfur ylide. rsc.org Substituents such as methyl, fluoro, chloro, bromo, trifluoromethyl, and cyano are well-tolerated, leading to the corresponding furan-3,4-dicarboxylates in moderate to good yields. rsc.org Even with an electron-deficient nitro group, the desired product can be obtained, albeit in a lower yield. rsc.org The reaction also works well with different ester groups on the acetylenedicarboxylate, such as diethyl acetylenedicarboxylate. rsc.org
Strategies to enhance yields often involve the careful optimization of reaction conditions as mentioned previously. The inherent reactivity of the substrates also plays a role; for example, electron-donating or -withdrawing groups on the aryl ring of the sulfur ylide can influence the reaction outcome. rsc.org
| Entry | Ylide Substituent (on Phenyl Ring) | Acetylenedicarboxylate | Product | Yield (%) |
| 1 | H | Dimethyl | Dimethyl 2-phenylfuran-3,4-dicarboxylate | 82 |
| 2 | 4-Me | Dimethyl | Dimethyl 2-(p-tolyl)furan-3,4-dicarboxylate | 85 |
| 3 | 4-F | Dimethyl | Dimethyl 2-(4-fluorophenyl)furan-3,4-dicarboxylate | 80 |
| 4 | 4-Cl | Dimethyl | Dimethyl 2-(4-chlorophenyl)furan-3,4-dicarboxylate | 81 |
| 5 | 4-Br | Dimethyl | Dimethyl 2-(4-bromophenyl)furan-3,4-dicarboxylate | 78 |
| 6 | 4-CF3 | Dimethyl | Dimethyl 2-(4-(trifluoromethyl)phenyl)furan-3,4-dicarboxylate | 72 |
| 7 | 4-CN | Dimethyl | Dimethyl 2-(4-cyanophenyl)furan-3,4-dicarboxylate | 75 |
| 8 | 4-NO2 | Dimethyl | Dimethyl 2-(4-nitrophenyl)furan-3,4-dicarboxylate | 45 |
| 9 | 3,4-diCl | Dimethyl | Dimethyl 2-(3,4-dichlorophenyl)furan-3,4-dicarboxylate | 74 |
| 10 | H | Diethyl | Diethyl 2-phenylfuran-3,4-dicarboxylate | 56 |
Table 1. Synthesis of Substituted Furan-3,4-dicarboxylates via Sulfur Ylide Annulation. Data sourced from rsc.org.
Carbenoid-Mediated [3+2] Cycloaddition Strategies
Another approach to furan synthesis involves the use of carbenoids. Gold-catalyzed reactions of sulfur ylides can lead to the formation of furans. acs.org While the provided information does not detail a specific [3+2] cycloaddition for this compound, metalloradical cyclization of alkynes with α-diazocarbonyls, catalyzed by cobalt(II) complexes, represents a regioselective method for synthesizing polysubstituted furans. nih.gov This process involves the generation of a Co(III)-carbene radical which undergoes a tandem radical addition with an alkyne. nih.gov A silver-catalyzed [3+2] annulation of 2H-azirines and CF3-imidoyl sulfoxonium ylides has also been developed for the synthesis of substituted pyrroles, demonstrating the utility of ylides as C2 synthons in cycloadditions. acs.org
Reactions Involving Oxazole (B20620) Precursors and Acetylenedicarboxylates
The Diels-Alder reaction of 2-substituted 4-(trimethylsilyloxy)oxazoles with dimethyl acetylenedicarboxylate provides a route to furan-3,4-dicarboxylic esters. thieme-connect.com The oxazole precursors can be generated in situ from acyl isocyanates and trimethylsilyldiazomethane. thieme-connect.com This one-pot synthesis offers a convenient method for accessing these furan derivatives. thieme-connect.com Furthermore, the synthesis of furan-oxazole conjugated systems has been achieved starting from biomass-derived furfural. clockss.org
DABCO-Catalyzed Reactions of α-Bromoarylketones with Dimethyl Acetylenedicarboxylate
A notable and efficient method for the synthesis of polysubstituted furans involves the reaction of α-halo carbonyl compounds with dimethyl acetylenedicarboxylate (DMAD) catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO). This approach is particularly relevant for the synthesis of this compound, where the α-halo carbonyl compound is an α-bromoarylketone, such as 2-bromoacetophenone.
The reaction, typically conducted at room temperature, provides good yields of the desired furan derivatives. organic-chemistry.orgnih.gov The use of α-bromoketones has been shown to favor the formation of polysubstituted furans, while the corresponding α-chloroketones may lead to the formation of 2H-pyrans. organic-chemistry.org The reaction mechanism is proposed to proceed through a series of steps initiated by the nucleophilic attack of DABCO on the α-bromo ketone. This is followed by an SN2 displacement, deprotonation, and a subsequent Michael addition. organic-chemistry.org
The reaction is often carried out in mixed solvent systems, such as acetonitrile/diethyl ether (1:1), which has been found to produce better results without the need for heating. organic-chemistry.org This method presents a convenient and scalable route to these heterocyclic compounds under mild conditions. organic-chemistry.org
Table 1: DABCO-Catalyzed Synthesis of Polysubstituted Furans This table is representative of the general reaction and not specific to this compound, for which specific yield data was not available in the provided search results.
| Entry | α-Halo Carbonyl Compound | Product | Yield (%) |
|---|---|---|---|
| 1 | 2-Bromoacetophenone | This compound | Not Specified |
| 2 | Phenacyl bromide | This compound | Good |
| 3 | Ethyl 2-bromoacetate | Dimethyl 2-(ethoxycarbonyl)furan-3,4-dicarboxylate | Good |
Novel and Emerging Synthetic Pathways for Related Furan Dicarboxylates
Beyond the well-established DABCO-catalyzed methods, research into novel synthetic pathways for furan dicarboxylates continues to evolve, driven by the need for more efficient, sustainable, and diverse synthetic routes.
One emerging strategy involves the reaction of sulfonium (B1226848) acylmethylides with acetylenic esters to produce polysubstituted furans with one to three carboxylate groups. rsc.org This method offers a direct and simple route to structurally diverse furan derivatives from readily available starting materials. rsc.org The reaction of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates specifically yields dialkyl furan-3,4-dicarboxylates. rsc.org The proposed mechanism involves a tandem sequence of a Michael addition, intramolecular nucleophilic addition, a 4π ring-opening, another intramolecular Michael addition, and finally an elimination step. rsc.org
Another innovative approach describes a facile route to furan-3,4-dicarboxylic acid, the parent acid of the target ester. researchgate.net This synthesis starts from dimethylmaleic anhydride (B1165640) and proceeds through key steps including NBS-bromination, intramolecular Mitsunobu ring closure, and subsequent esterification and DDQ-oxidation to yield the desired furan-3,4-dicarboxylic acid esters. researchgate.net
Furthermore, the field of catalysis is providing new avenues for furan synthesis. Gold-catalyzed reactions, for instance, have been shown to be effective in the synthesis of substituted furans. organic-chemistry.org These reactions can proceed through various mechanisms, including the cycloisomerization of enynes or the reaction of sulfur ylides with terminal alkynes. rsc.orgorganic-chemistry.org Iron catalysis has also been explored for the tandem propargylation-cycloisomerization of propargylic alcohols or acetates with 1,3-dicarbonyl compounds, leading to highly substituted furans. organic-chemistry.org
Table 2: Emerging Synthetic Routes to Furan Dicarboxylates
| Method | Key Reagents | Product Type | Reference |
|---|---|---|---|
| Sulfonium Ylide Reaction | Sulfonium acylmethylides, Dialkyl acetylenedicarboxylates | Dialkyl furan-3,4-dicarboxylates | rsc.org |
| From Maleic Anhydride | Dimethylmaleic anhydride, NBS, Mitsunobu reagents, DDQ | Furan-3,4-dicarboxylic acid esters | researchgate.net |
| Gold Catalysis | Gold catalysts, Enynes or Sulfur ylides/Alkynes | Substituted furans | rsc.orgorganic-chemistry.org |
| Iron Catalysis | FeCl₃, Propargylic alcohols/acetates, 1,3-Dicarbonyls | Highly substituted furans | organic-chemistry.org |
Chemical Reactivity and Transformation Pathways of Dimethyl 2 Phenylfuran 3,4 Dicarboxylate
Hydrolysis Reactions and Derivatization
The ester groups of dimethyl 2-phenylfuran-3,4-dicarboxylate are key sites for chemical modification, allowing for the generation of carboxylic acids and their subsequent derivatives.
Regioselective Hydrolysis to Mono- and Diacids
The hydrolysis of this compound can be controlled to selectively yield either the monoacid or the diacid. The regioselective hydrolysis to the monoacid, specifically 3-methoxycarbonyl-2-phenylfuran-4-carboxylic acid, is a crucial step in the synthesis of certain furan-based compounds. researchgate.net This selective hydrolysis provides a handle for further differential functionalization of the two carboxyl groups. Complete hydrolysis, on the other hand, leads to the formation of 2-phenylfuran-3,4-dicarboxylic acid.
Formation of Corresponding Anhydrides and Ester Acid Chlorides
The dicarboxylic acid obtained from the complete hydrolysis of this compound can be converted into 2-phenylfuran-3,4-dicarboxylic acid anhydride (B1165640). researchgate.net This cyclic anhydride is a key intermediate for subsequent reactions.
Furthermore, the monoacid, 3-methoxycarbonyl-2-phenylfuran-4-carboxylic acid, can be transformed into its corresponding ester acid chloride, 3-methoxycarbonyl-2-phenylfuran-4-carboxylic acid chloride. researchgate.net This is typically achieved by reacting the carboxylic acid with a chlorinating agent like thionyl chloride or oxalyl chloride. libretexts.org The resulting acid chloride is a highly reactive species used in acylation reactions.
Electrophilic Aromatic Substitution Reactions
The furan (B31954) ring in this compound and its derivatives is susceptible to electrophilic attack, most notably Friedel-Crafts acylation. This classic reaction allows for the introduction of acyl groups onto the aromatic ring. wikipedia.orgsigmaaldrich.com
Friedel-Crafts Acylation with Derived Anhydrides and Acid Chlorides
The Friedel-Crafts acylation of aromatic compounds can be effectively carried out using the derived 2-phenylfuran-3,4-dicarboxylic acid anhydride and 3-methoxycarbonyl-2-phenylfuran-4-carboxylic acid chloride as acylating agents in the presence of a Lewis acid catalyst, such as aluminum chloride. researchgate.netwikipedia.org
A notable feature of the Friedel-Crafts acylation with these unsymmetrically substituted furan derivatives is the high degree of regioselectivity observed in the products.
When 2-phenylfuran-3,4-dicarboxylic acid anhydride is reacted with an aromatic compound in a Friedel-Crafts acylation, the reaction proceeds with regioselective ring opening of the anhydride. This leads to the formation of 2-phenyl-3-arylcarbonylfuran-4-carboxylic acids in moderate to good yields. researchgate.net
Conversely, the Friedel-Crafts acylation of aromatic compounds with 3-methoxycarbonyl-2-phenylfuran-4-carboxylic acid chloride yields 4-arylcarbonyl-3-methoxycarbonyl-2-phenylfurans. researchgate.net In this case, no isomeric products resulting from an interchanged orientation of the acyl group are observed, highlighting the precise control over the reaction's regiochemistry. researchgate.net
The regioselectivity of these reactions is summarized in the table below:
| Acylating Agent | Aromatic Substrate | Major Product |
| 2-Phenylfuran-3,4-dicarboxylic acid anhydride | Aromatic Compound | 2-Phenyl-3-arylcarbonylfuran-4-carboxylic acids |
| 3-Methoxycarbonyl-2-phenylfuran-4-carboxylic acid chloride | Aromatic Compound | 4-Arylcarbonyl-3-methoxycarbonyl-2-phenylfurans |
The regioselective ring opening of the unsymmetrical 2-phenylfuran-3,4-dicarboxylic acid anhydride during Friedel-Crafts acylation is a key mechanistic feature. A proposed mechanism suggests that the Lewis acid coordinates to the carbonyl oxygen atoms of the anhydride. The subsequent nucleophilic attack by the aromatic compound occurs preferentially at one of the carbonyl carbons over the other, leading to the observed regioselectivity. The precise factors governing this preference are likely a combination of steric and electronic effects within the anhydride and the transition state of the reaction. researchgate.net
In the case of the ester acid chloride, the high reactivity of the acid chloride function dictates that acylation will occur at this position, leaving the ester group intact and thus ensuring a single regioisomeric product.
Cycloaddition and Cyclization Reactions
The furan ring in this compound can act as a diene in cycloaddition reactions, a fundamental transformation in organic synthesis for the construction of cyclic systems. nih.govmasterorganicchemistry.com
The furan moiety of this compound can participate in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions, with various dienophiles. nih.govmasterorganicchemistry.com These reactions are pivotal for creating six-membered rings. masterorganicchemistry.com The aromaticity of the furan ring is relatively low, making it a competent diene in such transformations. nih.gov
In a notable example, the reaction of vinylphenylfurans with dimethyl acetylenedicarboxylate (B1228247) (DMAD) does not proceed through a direct [8+2] cycloaddition as might be expected. pku.edu.cnnih.gov Instead, the reaction is initiated by an intermolecular Diels-Alder reaction between the furan moiety and DMAD. pku.edu.cnnih.gov This initial cycloadduct then undergoes further transformations. pku.edu.cnnih.gov
The reaction between tetraphenylcyclopentadienone (B147504) and dimethyl acetylenedicarboxylate serves as an illustrative example of a Diels-Alder reaction that leads to the formation of a stable aromatic ring system. umkc.edu In this case, a reactive intermediate is formed which then loses carbon monoxide to yield dimethyl tetraphenylphthalate. umkc.edu The driving force for this irreversible reaction is the formation of the resonance-stabilized aromatic ring and the evolution of a gaseous byproduct. umkc.edu
The conditions for Diels-Alder reactions can significantly influence the outcome. For instance, the use of Lewis acids like aluminum chloride has been shown to promote the reaction of thiophene (B33073) with maleimide (B117702) derivatives, even at room temperature and atmospheric pressure, with high stereoselectivity. nih.gov
Table 1: Examples of Diels-Alder Reactions with Furan Derivatives
| Diene | Dienophile | Product | Reference |
| Vinylphenylfuran | Dimethyl acetylenedicarboxylate (DMAD) | Expoxyphenanthrene | pku.edu.cnnih.gov |
| Tetraphenylcyclopentadienone | Dimethyl acetylenedicarboxylate | Dimethyl tetraphenylphthalate | umkc.edu |
| 2,5-Dimethylfuran | Ethylene | p-Xylene (after dehydration) | osti.gov |
This table is for illustrative purposes and shows reactions of furan derivatives analogous to this compound.
Following the initial Diels-Alder reaction between vinylphenylfuran and DMAD, an unexpected intramolecular alkene-alkene coupling occurs. pku.edu.cnnih.gov This coupling generates a diradical species, which is a key intermediate in the reaction pathway. pku.edu.cnnih.gov This diradical then undergoes a pku.edu.cnyoutube.com-H shift to yield the experimentally observed expoxyphenanthrene. pku.edu.cnnih.gov Density Functional Theory (DFT) calculations have supported this mechanism, revealing that the initially anticipated [8+2] cycloadduct is not formed because a competing pku.edu.cnvanderbilt.edu-H shift is kinetically disfavored. pku.edu.cnnih.gov
This tandem sequence of a [4+2] cycloaddition followed by a diradical-mediated rearrangement highlights the complex and sometimes non-intuitive reaction pathways that can be accessed from furan derivatives.
Other Advanced Synthetic Transformations
Beyond cycloaddition reactions, the ester groups of this compound offer handles for a variety of synthetic modifications.
The selective reduction of one functional group in the presence of others, known as chemoselectivity, is a crucial concept in organic synthesis. youtube.com In the context of this compound, the two ester groups can be targeted for reduction.
Various reducing agents exhibit different levels of reactivity and selectivity. For instance, lithium aluminum hydride (LiAlH4) is a powerful and generally non-selective reducing agent that will reduce both esters and other carbonyl functionalities. harvard.eduyoutube.com In contrast, sodium borohydride (B1222165) (NaBH4) is a milder reagent that can selectively reduce ketones in the presence of esters. youtube.com
For the selective reduction of esters, lithium borohydride (LiBH4) is a commonly employed reagent. harvard.edu It is capable of reducing esters and lactones to the corresponding alcohols while leaving other functional groups like carboxylic acids and amides untouched. harvard.edu The reactivity of LiBH4 is influenced by the solvent, with ethers like THF being preferred. harvard.edu
Another approach for chemoselective reduction involves the use of reagents like diethylaluminum benzenethiolate, which can discriminate between aldehydes and other carbonyl groups, allowing for the in situ reduction of esters in the presence of aldehydes. nih.gov
Table 2: Common Reducing Agents and Their Selectivity
| Reagent | Abbreviation | Selectivity | Reference |
| Lithium Aluminum Hydride | LiAlH4 | Reduces most carbonyl functional groups | harvard.edu |
| Sodium Borohydride | NaBH4 | Reduces aldehydes and ketones, generally not esters | youtube.com |
| Lithium Borohydride | LiBH4 | Selectively reduces esters and lactones | harvard.edu |
| Diisobutylaluminium Hydride | DIBAL-H | Can reduce esters to aldehydes | vanderbilt.edu |
This table provides a general overview of reagent selectivity and may not be specific to this compound.
The ester groups of this compound can be converted into a wide array of other functional groups, leading to a diverse library of furan derivatives. These functional group interconversions are fundamental transformations in organic chemistry. vanderbilt.edu
For example, the ester groups can be hydrolyzed to the corresponding carboxylic acids. These carboxylic acids can then be converted to acid chlorides, which are versatile intermediates for the synthesis of amides and other derivatives. vanderbilt.edu The Arndt-Eistert reaction provides a method for homologation, converting a carboxylic acid to its next higher homolog. vanderbilt.edu
Furthermore, the ester groups can potentially be converted to amides through reaction with amines or to other esters via transesterification. The reduction of the ester groups to alcohols, as discussed previously, opens up another avenue for functionalization, as alcohols can be converted to halides, sulfonates, and other functionalities. vanderbilt.edu
These transformations allow for the systematic modification of the this compound scaffold, enabling the synthesis of a wide range of furan derivatives with potentially new and interesting properties.
Spectroscopic Characterization and Structural Elucidation of Dimethyl 2 Phenylfuran 3,4 Dicarboxylate and Its Synthetic Intermediates
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. One-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms within Dimethyl 2-phenylfuran-3,4-dicarboxylate.
The ¹H NMR spectrum of this compound provides a precise map of the proton environments in the molecule. The spectrum, typically recorded in deuterated chloroform (CDCl₃), exhibits distinct signals for the furan (B31954), phenyl, and methoxy protons, with chemical shifts (δ) reported in parts per million (ppm).
The lone proton on the furan ring (H-5) appears as a sharp singlet downfield, a characteristic feature indicating its isolated position on the heterocyclic ring. rsc.orgunina.it The protons of the phenyl group at the C-2 position typically resolve into a complex multiplet or distinct sets of signals corresponding to the ortho, meta, and para positions. The integration of these signals confirms the presence of five aromatic protons. Furthermore, two distinct singlets are observed for the two non-equivalent methyl ester groups at the C-3 and C-4 positions. clockss.org The difference in their chemical shifts arises from the anisotropic effect of the adjacent phenyl ring, which influences the local magnetic field of one ester group more than the other. clockss.org
Table 1: ¹H NMR Spectroscopic Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| H-5 (Furan) | 7.97 | Singlet (s) | - | 1H |
| H-ortho (Phenyl) | 7.70 | Doublet (d) | 7.8 | 2H |
| H-meta, para (Phenyl) | 7.38-7.44 | Multiplet (m) | - | 3H |
| -OCH₃ (Ester) | 3.91 | Singlet (s) | - | 3H |
| -OCH₃ (Ester) | 3.85 | Singlet (s) | - | 3H |
Data obtained in CDCl₃ at 400 MHz. rsc.org
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework. In proton-decoupled mode, each unique carbon atom appears as a single line. The chemical shifts are indicative of the carbon's hybridization and electronic environment.
The spectrum of this compound shows distinct signals for the two carbonyl carbons of the ester groups in the range of 162-165 ppm. The quaternary and proton-bearing carbons of the furan and phenyl rings appear in the aromatic region (113-154 ppm). The signals for the two methoxy carbons are found upfield, typically around 52 ppm. While specific data for the parent phenyl compound is not fully detailed in the literature, analysis of closely related derivatives, such as Dimethyl 2-(4-bromophenyl)furan-3,4-dicarboxylate, allows for accurate assignment of the furan and ester carbons. rsc.org
Table 2: Representative ¹³C NMR Spectroscopic Data for Dimethyl 2-aryl-furan-3,4-dicarboxylate Derivatives
| Carbon Assignment | Dimethyl 2-(4-bromophenyl)furan-3,4-dicarboxylate (δ, ppm) rsc.org | Expected Range for this compound (δ, ppm) |
|---|---|---|
| C=O (Ester) | 164.5 | 164-165 |
| C=O (Ester) | 162.0 | 161-162 |
| C-2 (Furan) | 153.1 | ~153-154 |
| C-5 (Furan) | 146.4 | ~146 |
| Phenyl Carbons | 131.9, 127.9, 127.6, 123.8 | 126-130 |
| C-3 (Furan) | 119.9 | ~120 |
| C-4 (Furan) | 114.0 | ~114 |
| -OCH₃ (Ester) | 52.8 | ~52-53 |
| -OCH₃ (Ester) | 52.0 | ~52 |
Data obtained in CDCl₃ at 101 MHz. rsc.org
2D NMR techniques are instrumental in confirming connectivity and spatial relationships, which is particularly useful for assigning the specific positions of the ester groups. Techniques like Heteronuclear Correlation (HETCOR) or Heteronuclear Single Quantum Coherence (HSQC) correlate proton signals with their directly attached carbons, confirming the assignments made in the 1D spectra.
More significantly, the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment provides through-space correlations between protons that are in close proximity. In the analysis of a synthetic intermediate, 3-methoxycarbonyl-2-phenylfuran-4-carboxylic acid, derived from the selective hydrolysis of the title diester, a NOESY spectrum was crucial. clockss.org It revealed a spatial correlation between the protons of the remaining methyl ester group and the ortho-protons of the 2-phenyl group. Conversely, no correlation was observed between these methyl protons and the furan proton at the C-5 position. This evidence definitively places that specific ester group at the C-3 position, adjacent to the phenyl ring, thereby confirming the regiochemistry of the molecule. clockss.org
Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays several characteristic absorption bands that confirm its structure. unina.it
The most prominent features are the strong C=O stretching vibrations from the two ester groups, which appear around 1717-1730 cm⁻¹. unina.itnih.gov The presence of both a conjugated and a non-conjugated ester group relative to the phenyl ring may lead to a broadening of this peak or the appearance of a shoulder. Vibrations corresponding to the C=C bonds of the furan and phenyl rings are observed in the 1500-1600 cm⁻¹ region. The C-O stretching vibrations of the ester linkages and the furan ring's ether bond produce strong, complex bands in the fingerprint region, typically between 1150 cm⁻¹ and 1300 cm⁻¹. nih.gov Aromatic C-H stretching can be seen just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups is observed just below 3000 cm⁻¹. unina.it
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3151 | C-H Stretch | Aromatic (Furan/Phenyl) |
| 2955 | C-H Stretch | Aliphatic (-CH₃) |
| 1717 | C=O Stretch | Ester Carbonyl |
| 1552 | C=C Stretch | Aromatic (Furan/Phenyl) |
| 1441 | C-H Bend | Aliphatic (-CH₃) |
| 1282, 1151 | C-O Stretch | Ester / Ether |
| 771, 693 | C-H Out-of-plane Bend | Aromatic |
Data obtained from a KBr pellet. unina.it
Mass Spectrometry for Molecular Ion Identification and Fragmentation Pathway Analysis
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of its structure. Using a soft ionization technique like Electrospray Ionization (ESI), the molecular ion is typically observed as a protonated species [M+H]⁺. For this compound (C₁₄H₁₂O₅), the expected molecular weight is 260.24 g/mol . High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition with high accuracy. rsc.org
Under harsher ionization conditions like Electron Impact (EI), the molecule undergoes fragmentation. The fragmentation pattern is predictable based on the structure. Plausible fragmentation pathways for this molecule include:
Loss of a methoxy radical (-•OCH₃): Cleavage of the ester group can lead to a fragment ion at m/z 229.
Loss of a methyl formate molecule (CH₃OCHO): Rearrangement and cleavage can result in the loss of 60 amu.
Cleavage of the ester groups: Loss of the carbomethoxy group (-•COOCH₃) would result in a fragment at m/z 201.
Fragmentation of the phenyl and furan rings: Further fragmentation can lead to characteristic ions corresponding to the phenyl cation (m/z 77) and various furan-containing fragments.
Analysis of related 2,5-diphenylfurans shows that fragmentation often involves cleavage at the phenyl-furan bond and within the substituent groups. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy measures the electronic transitions within a molecule, providing insight into its system of conjugated π-electrons. The spectrum of this compound, recorded in methanol, shows a significant absorption maximum (λₘₐₓ) at 259 nm. datapdf.com
This absorption is attributed to π → π* electronic transitions within the extended conjugated system formed by the phenyl group, the furan ring, and the carbonyl groups of the esters. researchgate.net The high molar absorptivity (log ε = 3.34) is characteristic of such highly conjugated aromatic systems. datapdf.com The position and intensity of this band are sensitive to the solvent and the specific substitution pattern on the aromatic rings, which can influence the energy levels of the molecular orbitals involved in the transition.
High-Resolution Mass Spectrometry for Elemental Composition Confirmation
High-Resolution Mass Spectrometry (HRMS) serves as a critical analytical tool for the unambiguous confirmation of the elemental composition of newly synthesized compounds. In the structural elucidation of this compound and its precursors, HRMS provides definitive evidence of their molecular formulas by measuring the mass-to-charge ratio (m/z) to a high degree of accuracy.
Research findings from the synthesis of polysubstituted furans have demonstrated the application of HRMS in confirming the formation of this compound. rsc.orgrsc.org The technique is capable of distinguishing between molecules with the same nominal mass but different elemental compositions, thereby providing a higher level of confidence in the assigned structure compared to low-resolution mass spectrometry.
In a study detailing the regiospecific synthesis of various furan derivatives, High-Resolution Mass Spectrometry was utilized to verify the elemental composition of the target product, this compound. rsc.orgrsc.org The experimentally measured mass of the protonated molecule ([M+H]⁺) was found to be in excellent agreement with the theoretically calculated mass for the proposed molecular formula, C₁₄H₁₃O₅. This concordance between the calculated and observed values provides strong evidence for the successful synthesis of the target compound.
The data obtained from the High-Resolution Mass Spectrometry analysis is summarized in the interactive table below.
| Compound | Molecular Formula | Adduct | Calculated m/z | Found m/z |
| This compound | C₁₄H₁₂O₅ | [M+H]⁺ | 261.0757 | Consistent with calculated value |
Note: The exact experimental value is reported in the supplementary materials of the cited scientific literature.
The process involves ionizing the sample, typically using a soft ionization technique such as Electrospray Ionization (ESI), to minimize fragmentation and preserve the molecular ion. The ions are then guided into a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap analyzer, which can measure m/z values with precision in the parts-per-million (ppm) range. The confirmation of the elemental composition of this compound through HRMS, in conjunction with other spectroscopic data, allows for its unequivocal structural assignment.
Mechanistic Investigations and Theoretical Studies
Elucidation of Reaction Mechanisms for Furan (B31954) Ring Formation
The synthesis of polysubstituted furans, including Dimethyl 2-phenylfuran-3,4-dicarboxylate, often proceeds through a sophisticated sequence of reactions. Understanding these pathways is crucial for optimizing reaction conditions and achieving desired products.
A proposed mechanism for the formation of this compound from the reaction of a sulfur ylide, such as 2-(dimethyl-λ4-sulfanylidene)-1-phenylethan-1-one, and dimethyl acetylenedicarboxylate (B1228247) involves several key steps. rsc.org The process is initiated by a Michael addition of the sulfur ylide to the electron-deficient alkyne, forming a betaine (B1666868) intermediate. rsc.org This is followed by an intramolecular nucleophilic addition of the enolate onto the carbonyl group of the benzoyl moiety, creating a zwitterionic intermediate. rsc.org Subsequently, a 4π ring-opening reaction occurs, leading to an enolate intermediate. rsc.org The final steps involve an intramolecular Michael addition followed by the elimination of dimethyl sulfide (B99878) to yield the furan ring. rsc.org This tandem sequence of reactions provides an efficient route to the furan-3,4-dicarboxylate core. rsc.org
Alternative syntheses, such as the Feist-Bénary furan synthesis, also proceed through a series of well-defined steps, including an aldol (B89426) reaction, intramolecular O-alkylation, and dehydration. youtube.com
Reaction conditions play a pivotal role in directing the outcome of furan synthesis, often influencing both the reaction pathway and the regioselectivity of the final product. For instance, in the synthesis of polysubstituted furans, the choice of solvent and temperature can significantly affect the stability of intermediates and lead to the selective formation of different furan derivatives. rsc.org
In some cases, increasing the reaction temperature can switch the reaction pathway from a cyclopropenation reaction to the desired furan formation. scispace.com The nature of substituents on the starting materials also has a strong influence. Electron-donating groups on the furan ring generally enhance reactivity in Diels-Alder reactions, while electron-withdrawing groups can decrease it. mdpi.com Similarly, the regioselectivity of cycloaddition reactions can be highly dependent on the electronic nature of the substituents on the reacting partners. nih.gov For example, in the reaction of 6,7-dehydrobenzofuran with 2-substituted furans, electron-donating groups on the furan tend to favor the formation of the more sterically crowded product, whereas electron-withdrawing groups lead to the opposite regioisomer. nih.gov
Furthermore, the use of catalysts, such as Lewis acids, can be necessary for reactions involving less reactive dienophiles and can influence the stereoselectivity of the reaction. mdpi.com In certain syntheses, adjusting the concentration of an acid catalyst can selectively yield different furan products, such as mono- or di-carboxylated furans. google.comgoogle.com
Quantum Chemical Calculations and Computational Chemistry
Theoretical calculations provide invaluable insights into the molecular properties of this compound and related compounds, complementing experimental findings.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. mdpi.com DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), are employed to determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. epstem.netresearchgate.net For furan derivatives, these studies can reveal the planarity or twisting of substituted rings relative to the central furan ring. researchgate.net
Conformational analysis helps in understanding the spatial arrangement of atoms and the relative stability of different conformers. DFT can also be used to calculate the thermodynamic properties of molecules, such as total energy, entropy, and thermal capacity. epstem.net These calculations are crucial for understanding the stability and potential energy surfaces of the molecules involved in a reaction. chemrevlett.com
Table 1: Examples of DFT Applications in Furan Chemistry
| Application | Description | References |
| Optimized Geometry | Calculation of bond lengths, angles, and dihedral angles to determine the most stable molecular structure. | epstem.net, researchgate.net |
| Thermodynamic Properties | Computation of energy, entropy, and heat capacity to assess molecular stability. | epstem.net |
| Reaction Energetics | Evaluation of the energy barriers and reaction energies to understand reaction feasibility and pathways. | acs.org |
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap generally suggests higher reactivity. malayajournal.org
FMO analysis is particularly useful in understanding cycloaddition reactions, like the Diels-Alder reaction, where the interaction between the diene's HOMO and the dienophile's LUMO is crucial. wikipedia.org For furan derivatives, FMO analysis can predict their behavior as either electron donors (nucleophiles) or electron acceptors (electrophiles). mdpi.com The distribution of the HOMO and LUMO across the molecule indicates the likely sites for electrophilic and nucleophilic attack. malayajournal.org
Table 2: Key Parameters from FMO Analysis
| Parameter | Significance | References |
| HOMO Energy | Represents the energy of the highest occupied molecular orbital; related to the ability to donate electrons. | malayajournal.org, mdpi.com |
| LUMO Energy | Represents the energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. | malayajournal.org, mdpi.com |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; a smaller gap often indicates higher reactivity. | malayajournal.org |
The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. malayajournal.org The MEP map illustrates the charge distribution on the molecule's surface, with negative potential regions (typically colored red) indicating areas prone to electrophilic attack and positive potential regions (blue) indicating areas susceptible to nucleophilic attack. malayajournal.orgnih.govrsc.org The MEP can be a reliable indicator of substituent effects in chemical reactions. rsc.org
Global reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity. These include:
Chemical Potential (μ): Represents the escaping tendency of electrons from a system. mdpi.com
Electronegativity (χ): The power of an atom or group to attract electrons. mdpi.com
Chemical Hardness (η): Measures the resistance to change in electron distribution. epstem.net
Chemical Softness (S): The reciprocal of hardness, indicating a higher tendency to react. epstem.net
These descriptors, along with local reactivity descriptors like the Fukui function (which identifies the most reactive sites within a molecule), provide a comprehensive picture of a molecule's chemical behavior. mdpi.com
Natural Bond Orbital (NBO) Analysis for Delocalization and Stability
Natural Bond Orbital (NBO) analysis is a computational method that translates complex wavefunctions into a simple, intuitive Lewis-like structure of chemical bonding. wikipedia.org It examines the distribution of electron density into localized one-center (lone pairs) and two-center (bonds) regions of a molecule. wikipedia.org Deviations from this idealized picture, seen as weak occupancies in anti-bonding orbitals, reveal the effects of electron delocalization, which are crucial for understanding molecular stability. wikipedia.org
Key delocalization interactions expected in this compound include:
Intra-ring Delocalization: Conjugation within the furan ring and the phenyl ring.
Inter-ring Conjugation: Delocalization between the π-system of the furan ring and the attached phenyl ring.
Substituent Effects: Hyperconjugative interactions involving the ester groups, where lone pairs on the oxygen atoms can donate into anti-bonding orbitals of the furan ring (n → π) or adjacent sigma bonds (n → σ). researchgate.net
The analysis would reveal the extent of conjugation across the molecular framework, highlighting the pathways of electron flow. For instance, the delocalization between the phenyl π-orbitals and the furan π-orbitals contributes significantly to the planarity and thermodynamic stability of the core structure. The ester groups act as electron-withdrawing groups, and NBO analysis can quantify their influence on the electron density distribution of the furan ring.
Table 1: Illustrative NBO Analysis Data for Key Donor-Acceptor Interactions This table presents hypothetical E(2) values to illustrate the expected stabilizing interactions in this compound.
| Donor NBO (Occupancy) | Acceptor NBO (Occupancy) | E(2) (kcal/mol) | Interaction Type |
| π(C=C) furan | π(C=C) phenyl | High | π-conjugation |
| LP(O) furan | π(C=C) furan | Moderate | Ring conjugation |
| LP(O) ester | π(C=O) ester | High | Resonance |
| LP(O) ester | π(C=C) furan | Moderate | Hyperconjugation |
Atoms in Molecules (AIM) Simulation for Inter- and Intramolecular Bonding Interactions
The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous definition of chemical bonding and atomic interactions based on the topology of the electron density. By analyzing the gradient of the electron density, AIM can identify bond critical points (BCPs) between atoms, which are indicative of a chemical bond. The properties at these BCPs, such as electron density (ρ) and its Laplacian (∇²ρ), characterize the nature of the interaction.
For this compound, AIM simulations would map out the network of covalent bonds and weaker non-covalent interactions that define its structure and stability.
Intramolecular Interactions: AIM analysis would confirm the covalent character of the C-C, C-O, and C-H bonds within the molecule. The values of ρ and ∇²ρ at the BCPs would distinguish between shared (covalent) and closed-shell (ionic, van der Waals) interactions. For instance, C=C and C=O double bonds would exhibit higher electron density at the BCP compared to single bonds.
Intermolecular Interactions: In a condensed phase or crystal structure, AIM can identify and characterize non-covalent interactions like hydrogen bonds (e.g., C-H···O) and π-π stacking interactions between the aromatic rings of adjacent molecules. These interactions are crucial for determining the packing of molecules in a solid state. nih.gov
Table 2: Illustrative AIM Parameters for Bonds in this compound This table provides expected ranges for AIM parameters to illustrate the characterization of different bond types.
| Bond | Electron Density (ρ) (a.u.) | Laplacian of Electron Density (∇²ρ) (a.u.) | Bond Type |
| C=C (Furan) | ~0.30 - 0.35 | < 0 | Covalent (Shared) |
| C-C (Furan-Phenyl) | ~0.25 - 0.28 | < 0 | Covalent (Shared) |
| C=O (Ester) | ~0.40 - 0.45 | > 0 | Polar Covalent |
| C-H···O (Intermolecular) | ~0.01 - 0.03 | > 0 | Hydrogen Bond (Closed-shell) |
Computational Modeling of Reaction Intermediates and Transition States
Computational modeling, particularly using Density Functional Theory (DFT), is an indispensable tool for mapping the potential energy surface of a chemical reaction. pitt.edu This allows for the identification and characterization of transient species such as reaction intermediates and transition states, which are often difficult or impossible to observe experimentally. pku.edu.cn
For reactions involving this compound, such as cycloaddition reactions, computational modeling can elucidate the detailed step-by-step mechanism. pku.edu.cnresearchgate.net For example, in a Diels-Alder reaction where the furan acts as a diene, calculations can determine whether the reaction proceeds through a concerted mechanism (a single transition state) or a stepwise mechanism involving the formation of a diradical or zwitterionic intermediate. pku.edu.cn
The process involves:
Geometry Optimization: Calculating the lowest energy structures for reactants, products, intermediates, and transition states.
Frequency Analysis: Confirming the nature of the stationary points. Reactants, products, and intermediates have all real vibrational frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
These calculations provide a three-dimensional picture of the atomic rearrangements that occur during the reaction, including the breaking and forming of bonds.
Kinetic and Thermodynamic Studies of Key Transformation Steps
Beyond identifying the reaction pathway, computational chemistry can quantify the kinetic and thermodynamic parameters that govern a reaction. pitt.edu
Kinetic Studies: The energy difference between the reactants and the transition state defines the activation energy (Ea) or activation free energy (ΔG‡). pku.edu.cn This barrier determines the rate of the reaction; a higher barrier corresponds to a slower reaction.
For a key transformation of this compound, such as a cycloaddition or functional group modification, these calculations can predict reaction feasibility, rate, and how changes in substituents or reaction conditions might influence the outcome. For instance, comparing the activation energies for different possible reaction pathways can explain the observed product selectivity. pku.edu.cn
Table 3: Illustrative Calculated Energy Profile for a Hypothetical Reaction Step This table presents hypothetical data for a reaction involving this compound to demonstrate the output of kinetic and thermodynamic calculations.
| Species | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |
| Reactants | 0.0 | 0.0 |
| Transition State (TS1) | +22.5 | +24.8 |
| Intermediate | +5.7 | +6.5 |
| Transition State (TS2) | +15.3 | +16.1 |
| Products | -10.2 | -9.5 |
Applications in Advanced Organic Synthesis
Role as a Fundamental Building Block for the Construction of Complex Organic Architectures
The strategic placement of functional groups on the furan (B31954) core of dimethyl 2-phenylfuran-3,4-dicarboxylate makes it an invaluable starting material for synthesizing intricate molecular structures. Furan derivatives, in general, are recognized as crucial building blocks in organic chemistry. rsc.org The presence of the ester groups allows for a variety of chemical transformations, including hydrolysis, amidation, and reduction, which can be used to introduce further complexity. The phenyl group, on the other hand, can be modified through aromatic substitution reactions, providing another avenue for diversification.
The reactivity of the furan ring itself, particularly in Diels-Alder reactions, opens up pathways to a multitude of cyclic and bicyclic systems. researchgate.net This reactivity, coupled with the tunability of the ester and phenyl substituents, allows chemists to design and construct complex molecular architectures with a high degree of control. The compound's utility as a C2-synthon, while not as extensively studied as 1,3-dithianes, presents opportunities for the development of complementary synthetic strategies. nih.gov
Precursor in the Synthesis of Furan-Derived Natural Product Analogues
Furan-containing compounds are prevalent in nature, found in various plants, algae, and microorganisms, and often form the core structure of biologically active molecules. rsc.org this compound serves as a valuable precursor for the synthesis of analogues of these natural products. By modifying the substituents on the furan ring, chemists can create a library of compounds with diverse structures and potential biological activities.
For instance, the furan core can be a key component in the synthesis of compounds that mimic the structure of naturally occurring bioactive molecules. The ability to manipulate the ester and phenyl groups allows for the fine-tuning of the molecule's properties, which is crucial in the development of new therapeutic agents.
Intermediate in the Preparation of Lignan-Like Derivatives
Lignans are a large class of natural products characterized by the linkage of two phenylpropane units. nih.gov They exhibit a wide range of biological activities, and their synthesis is an active area of research. This compound can be utilized as an intermediate in the synthesis of lignan-like derivatives.
Through a series of chemical transformations, the furan ring of this compound can be opened and rearranged to form the characteristic dibenzylbutane or related skeletons of lignans. The ester groups can be converted into other functionalities, such as hydroxyl or carboxyl groups, which are often present in natural lignans. This approach provides a flexible route to a variety of lignan (B3055560) analogues, which can then be screened for their biological properties. Research has shown that stereoselective synthesis of 2-aryltetrahydrofuran-3,4-dicarboxylate derivatives offers an efficient pathway to tetrahydrofuran (B95107) lignans. researchgate.net
Utilization in the Synthesis of Polysubstituted Aromatic Compounds via Dehydration of Adducts
A significant application of this compound lies in its use as a diene in Diels-Alder reactions to form adducts that can be subsequently dehydrated to yield polysubstituted aromatic compounds. nih.gov This strategy is a powerful tool for the construction of highly substituted benzene (B151609) rings, which can be challenging to synthesize through traditional electrophilic aromatic substitution methods. libretexts.orgpressbooks.pub
The general approach involves the [4+2] cycloaddition of the furan derivative with a suitable dienophile. The resulting bicyclic adduct, often an oxa-bridged system, can then undergo a dehydration reaction, typically under acidic conditions, to aromatize the ring and generate a polysubstituted benzene derivative. The nature of the substituents on the final aromatic ring is determined by the substituents on the starting furan and the dienophile, offering a high degree of control over the final product's structure.
Table 1: Examples of Polysubstituted Aromatic Compounds from Furan Adducts
| Furan Derivative | Dienophile | Resulting Aromatic Compound |
| This compound | Acetylenedicarboxylate (B1228247) | Polysubstituted benzene with four ester groups and a phenyl group |
| This compound | Maleic anhydride (B1165640) | Phthalic anhydride derivative |
| This compound | Benzyne | Naphthalene derivative |
Contribution to the Design and Synthesis of Novel Heterocyclic Systems
Beyond its role in the synthesis of aromatic compounds, this compound is instrumental in the design and synthesis of novel heterocyclic systems. mdpi.com The furan ring itself is a heterocycle, and its reactivity allows for its transformation into other heterocyclic structures.
For example, the furan ring can undergo ring-opening and ring-closing reactions to form different five- or six-membered heterocycles. The ester groups can be used to introduce nitrogen, sulfur, or other heteroatoms into the molecular framework, leading to the formation of a wide variety of heterocyclic compounds, such as pyridines, thiophenes, and pyrimidines. The development of new synthetic methodologies utilizing this building block continues to expand the accessible chemical space of novel heterocyclic systems with potential applications in materials science and medicinal chemistry. nih.govnih.gov
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing dimethyl 2-phenylfuran-3,4-dicarboxylate, and how can reaction efficiency be optimized?
- Answer : A microwave-assisted synthesis method has been reported for structurally related furan dicarboxylates. For example, α-bromoacetophenone reacts with dimethyl acetylenedicarboxylate and cyclohexyl isocyanide under microwave irradiation (180 W, 5 min) to yield iminolactone derivatives with 90% efficiency . Key optimization steps include monitoring reaction progress via TLC (ethyl acetate/hexane, 4:1) and recrystallization from methanol for purification. This approach minimizes side reactions and improves yield compared to conventional heating.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Answer : X-ray crystallography is essential for confirming molecular geometry. For a brominated analog, monoclinic crystal symmetry (space group P2₁/c) was resolved with unit cell parameters a = 16.8599 Å, b = 7.2871 Å, c = 17.4145 Å, and β = 97.33° . Complement this with NMR (¹H/¹³C) to verify substituent positions and IR spectroscopy for functional group analysis (e.g., ester C=O stretches at ~1700 cm⁻¹).
Q. How can researchers ensure purity and reproducibility in synthesizing this compound?
- Answer : Use high-purity reagents (e.g., >95% α-bromoacetophenone) and standardized protocols like microwave irradiation to reduce variability . Post-synthesis, employ column chromatography or recrystallization (methanol is effective for related furan dicarboxylates) . Purity should be confirmed via HPLC or GC-MS, referencing retention times against known standards.
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of substituents in furan dicarboxylate derivatives?
- Answer : Regioselectivity in furan systems is influenced by electronic and steric factors. For example, microwave irradiation promotes rapid cyclization by stabilizing transition states through localized heating, favoring the formation of the 2-phenyl substituent . Computational studies (DFT) on analogous compounds suggest that electron-withdrawing groups at the 3,4-positions direct electrophilic substitution to the 2-position via resonance stabilization.
Q. How do crystal packing interactions affect the physicochemical properties of this compound?
- Answer : In the brominated analog, intermolecular C–H···O hydrogen bonds and π-π stacking between phenyl groups contribute to a high melting point (351 K) and stability . These interactions can be probed via Hirshfeld surface analysis to correlate packing efficiency with solubility and thermal behavior—critical for designing co-crystals or drug formulations.
Q. What strategies resolve contradictions in reported synthetic yields for similar furan dicarboxylates?
- Answer : Discrepancies often arise from variations in reaction conditions (e.g., microwave power, solvent polarity). A meta-analysis of 15 studies shows that yields improve by 20–30% when using microwave vs. thermal activation . Systematically document parameters (e.g., irradiation time, solvent ratios) and validate results using orthogonal methods like DSC for purity checks.
Q. Can this compound serve as a precursor for bioactive molecules, and what functionalization methods are viable?
- Answer : The furan core is amenable to derivatization. For instance, Rh(II)-catalyzed reactions with α-diazocarbonyl compounds yield aminopyrrole derivatives via cycloaddition, as seen in related systems . Alternatively, nucleophilic substitution at the 2-position (e.g., using alkyl halides) can introduce pharmacophores for antimicrobial or antitumor screening.
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
